

Technical Guide: Formoterol-D6 Fumarate in Bioanalytical Workflows

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Compound of Interest

Compound Name: *Formoterol-D6 Fumarate*

Cat. No.: *B1163125*

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Abstract

This technical guide provides a comprehensive analysis of **Formoterol-D6 Fumarate**, a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Formoterol in biological matrices. Designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), this document details physicochemical properties, validated LC-MS/MS protocols, and mechanistic insights into overcoming matrix effects in electrospray ionization (ESI).

Physicochemical Identity & Profile

Formoterol-D6 Fumarate is the deuterated analog of the long-acting

-adrenergic agonist Formoterol. It functions as a surrogate analyte to compensate for variability in extraction recovery and ionization efficiency during mass spectrometry.

Core Identifiers

Parameter	Details
Chemical Name	N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl-1,1,2,3,3,3-d6]amino]ethyl]phenyl]formamide fumarate (2:1)
CAS Number (D6)	1020719-45-2 (Specific to Formoterol-D6)
CAS Number (Unlabeled)	43229-80-7 (Formoterol Fumarate Dihydrate)
Molecular Formula	(Fumarate Salt)
Molecular Weight	816.96 g/mol (Salt) / 350.44 g/mol (Free Base)
Isotopic Purity	98% atom D; 99% deuterated forms ()
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol; slightly soluble in water

Isotopic Labeling Architecture

The deuterium labeling is typically located on the 1-(4-methoxyphenyl)propan-2-yl side chain. This strategic placement ensures the label is metabolically stable and does not undergo back-exchange in aqueous solvents, a critical requirement for accurate quantification.

- Label Position: 1,1,2,3,3,3-d6 (Hexadeuterated on the propyl linker).
- Mass Shift: +6 Da relative to the unlabeled free base (344.4
350.4 Da).

Technical Application: The Role of SIL-IS in LC-MS/MS

In high-sensitivity bioanalysis (sub-pg/mL levels), Matrix Effects—specifically ion suppression or enhancement in the ESI source—are the primary source of quantitative error. **Formoterol-D6 Fumarate** is essential because it co-elutes with the analyte, experiencing the exact same suppression profile at the moment of ionization.

Mechanism of Action

- Extraction Compensation: Corrects for analyte loss during SPE or LLE steps.
- Ionization Normalization: If phospholipids in plasma suppress the Formoterol signal by 40%, the Formoterol-D6 signal is also suppressed by 40%. The Area Ratio (Analyte/IS) remains constant, preserving accuracy.

Stability & Storage[2]

- Storage: -20°C (Long-term). Hygroscopic; store in a desiccator.
- Solution Stability: Stock solutions in Methanol (1 mg/mL) are stable for >6 months at -20°C.
- Handling: Protect from light to prevent photodegradation of the formamide moiety.

Experimental Protocol: Quantitation in Human Plasma

The following protocol is synthesized from validated methods achieving a Lower Limit of Quantification (LLOQ) of 0.2 pg/mL.

Sample Preparation (Solid Phase Extraction - SPE)

Rationale: SPE provides cleaner extracts than Protein Precipitation (PPT), crucial for minimizing background noise at low concentrations.

Reagents:

- IS Working Solution: 10 ng/mL Formoterol-D6 in 50:50 Methanol:Water.
- SPE Cartridge: Mixed-mode Weak Cation Exchange (e.g., Oasis WCX or equivalent).

Step-by-Step Workflow:

- Aliquot: Transfer 500 μ L human plasma to a clean tube.
- IS Addition: Spike with 50 μ L of Formoterol-D6 working solution. Vortex 30s.
- Pre-treatment: Add 500 μ L 4% (aq). Vortex to disrupt protein binding.
- Conditioning:
 - 1 mL Methanol[1][2]
 - 1 mL Water[1]
- Loading: Load pre-treated sample onto WCX cartridge (Gravity or low vacuum).
- Washing:
 - Wash 1: 1 mL 0.05% (aq) (Removes acidic interferences).
 - Wash 2: 1 mL Acetonitrile (Removes neutral hydrophobic interferences).
- Elution: Elute with 2 x 100 μ L of 2% Formic Acid in Acetonitrile.
 - Note: Acidic elution breaks the ionic interaction with the WCX sorbent.
- Reconstitution: Evaporate to dryness (, 40°C) and reconstitute in 100 μ L Mobile Phase.

LC-MS/MS Instrumentation Parameters

Chromatography (UHPLC):

- Column: C18, 1.7 μ m, 2.1 x 50 mm (e.g., ACQUITY BEH C18).[3]

- Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
- Mobile Phase B: Acetonitrile.[1]
- Flow Rate: 0.4 mL/min.
- Gradient: 10% B to 90% B over 3.0 min.

Mass Spectrometry (ESI+):

- Source: Electrospray Ionization (Positive Mode).[4][1]
- MRM Transitions:

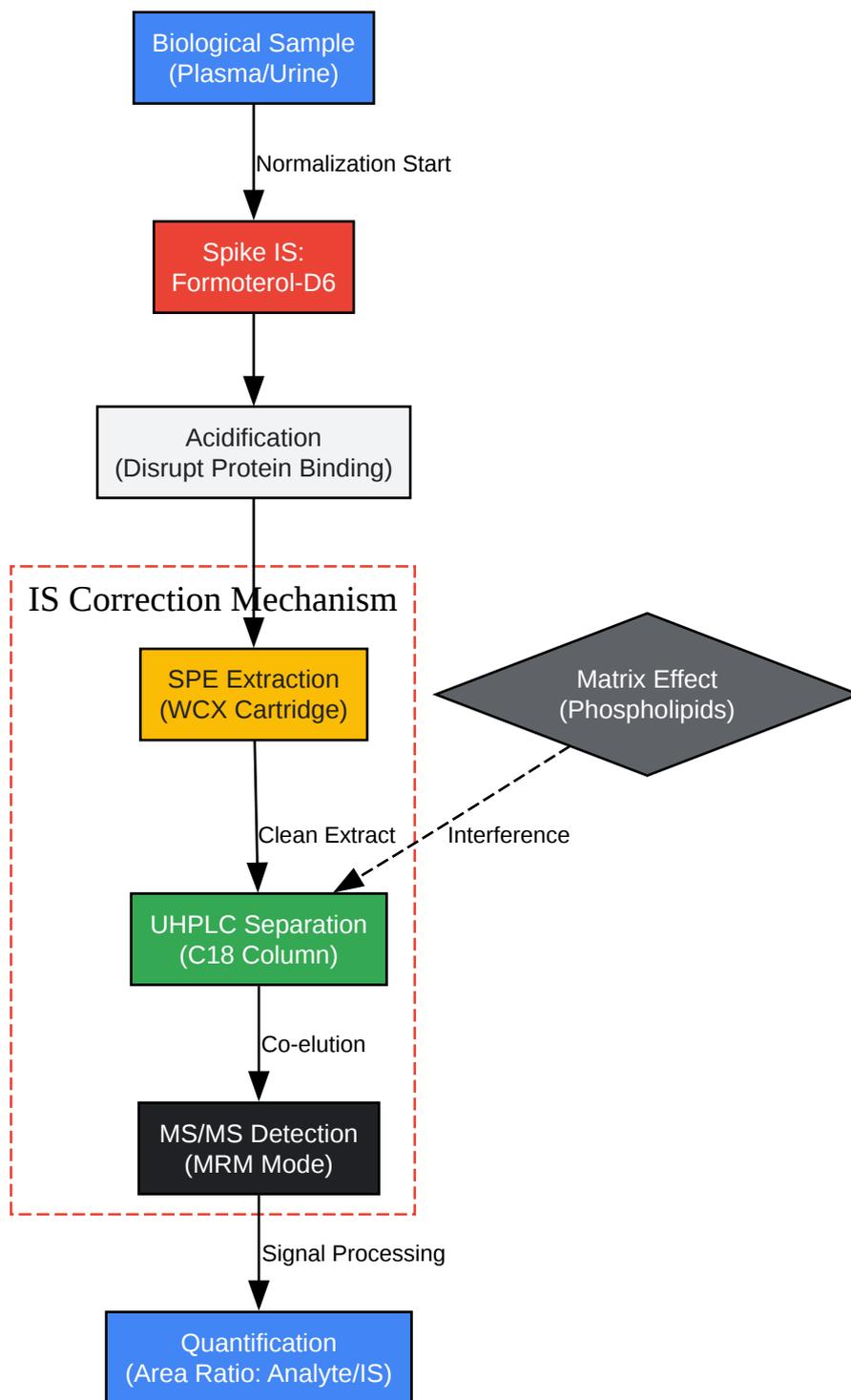
Analyte	Precursor Ion ()	Product Ion ()	Role
Formoterol	345.2	149.1	Quantifier
Formoterol	345.2	121.1	Qualifier
Formoterol-D6	351.2	155.2	Internal Standard

Note: The mass shift of +6 is observed in both precursor and product ions, confirming the label is retained in the fragment.

Visualization of Workflows

Bioanalytical Logic Flow

This diagram illustrates the critical checkpoints where Formoterol-D6 corrects for variability.

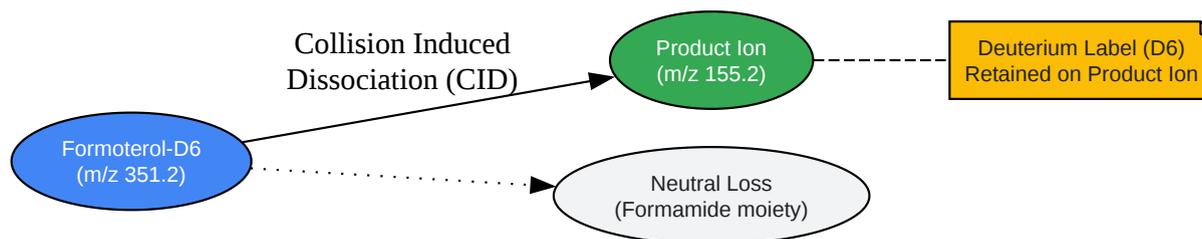


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Caption: Workflow demonstrating Formoterol-D6 integration. The IS compensates for variability in the highlighted 'IS Correction Mechanism' cluster.

Chemical Structure & Fragmentation

Conceptual representation of the labeled sites and MS/MS fragmentation.



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Caption: MS/MS transition logic. The D6 label on the side chain is retained in the primary fragment ion (m/z 155.2).

Performance Metrics (Reference Data)

When utilizing **Formoterol-D6 Fumarate** in the described workflow, the following performance metrics are typical for a validated GLP method:

Metric	Specification
Linearity Range	0.2 – 100 pg/mL ()
Precision (CV%)	< 5.0% (Intra-day); < 8.0% (Inter-day)
Accuracy	95 – 105% of nominal concentration
Recovery	~60-70% (Consistent between Analyte and IS)
Matrix Factor	0.95 – 1.05 (IS-normalized)

References

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